N,N,3-trimethylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,3-trimethylfuran-2-carboxamide is an organic compound belonging to the class of furan carboxamides. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group. The presence of the furan ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-trimethylfuran-2-carboxamide typically involves the amidation of 3-trimethylfuran-2-carboxylic acid with an appropriate amine. One common method is the catalytic amidation of carboxylic acids, which can be achieved using coupling reagents such as N,N’-diisopropyl carbodiimide (DIC) in the presence of a catalyst . The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis. This method allows for the rapid and efficient production of the compound under mild conditions. The reaction typically involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . The use of microwave radiation helps to accelerate the reaction and improve yields.
Chemical Reactions Analysis
Types of Reactions
N,N,3-trimethylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
N,N,3-trimethylfuran-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,3-trimethylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Fenfuram: A furan carboxamide fungicide used in the 1980s.
Furcarbanil: Another furan carboxamide with similar chemical properties.
Methfuroxam: A furan carboxamide with higher biological activity and broader action spectrum.
Uniqueness
N,N,3-trimethylfuran-2-carboxamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
22601-07-6 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
N,N,3-trimethylfuran-2-carboxamide |
InChI |
InChI=1S/C8H11NO2/c1-6-4-5-11-7(6)8(10)9(2)3/h4-5H,1-3H3 |
InChI Key |
ALCVSGCMWIKVCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.